molecular formula C6H12N2O2 B12335190 2-(Morpholin-3-yl)acetamide

2-(Morpholin-3-yl)acetamide

Cat. No.: B12335190
M. Wt: 144.17 g/mol
InChI Key: BVNDTXAUGCRSIA-UHFFFAOYSA-N
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Description

2-(Morpholin-3-yl)acetamide is a chemical compound characterized by the presence of a morpholine ring attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-3-yl)acetamide typically involves the reaction of morpholine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the acetamide linkage. The reaction conditions often include moderate temperatures and anhydrous solvents to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted morpholine derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Morpholin-3-yl)acetamide involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound disrupts the cell membrane integrity of fungi, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Morpholin-3-yl)acetamide stands out due to its relatively simple structure and ease of synthesis, making it an attractive candidate for further modification and optimization in drug development. Its versatility in undergoing various chemical reactions also adds to its uniqueness and potential for diverse applications .

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

2-morpholin-3-ylacetamide

InChI

InChI=1S/C6H12N2O2/c7-6(9)3-5-4-10-2-1-8-5/h5,8H,1-4H2,(H2,7,9)

InChI Key

BVNDTXAUGCRSIA-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)CC(=O)N

Origin of Product

United States

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